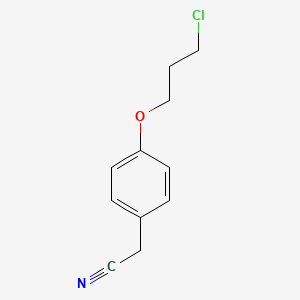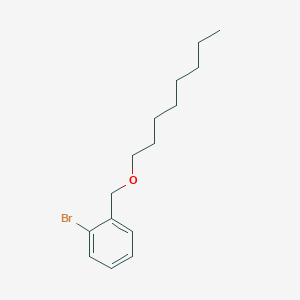
2(Octyloxy)methylbromobenzene
Übersicht
Beschreibung
2(Octyloxy)methylbromobenzene is an organic compound that belongs to the class of ethers It is characterized by the presence of an octyl group attached to a 2-bromobenzyl ether moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(Octyloxy)methylbromobenzene can be achieved through the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . For this compound, the specific reactants would be 2-bromobenzyl alcohol and octyl bromide, with a strong base such as sodium hydride (NaH) to generate the alkoxide ion from the alcohol.
Industrial Production Methods
Industrial production of ethers, including this compound, often involves the use of sulfuric acid-catalyzed reactions of alcohols. this method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate and form alkenes . The Williamson ether synthesis remains the most widely used method for industrial production due to its versatility and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2(Octyloxy)methylbromobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 2-bromobenzyl group can be substituted by other nucleophiles.
Oxidation Reactions: The ether linkage can be oxidized under specific conditions to form corresponding carbonyl compounds.
Reduction Reactions: The bromine atom can be reduced to form the corresponding benzyl ether.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as sodium azide (NaN_3) or potassium cyanide (KCN) under mild conditions.
Oxidation: Reagents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH_4) are commonly employed.
Major Products
Substitution: Products include azido or cyano derivatives of the original ether.
Oxidation: Products include aldehydes or ketones.
Reduction: Products include the corresponding benzyl ether without the bromine atom.
Wissenschaftliche Forschungsanwendungen
2(Octyloxy)methylbromobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for alcohols.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2(Octyloxy)methylbromobenzene involves its interaction with molecular targets through its ether and bromobenzyl groups. The ether linkage can participate in hydrogen bonding and other interactions, while the bromobenzyl group can undergo substitution reactions, making it a versatile compound for various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl Ethers: Compounds like benzyl methyl ether and benzyl ethyl ether share similar structural features but differ in their alkyl groups.
Bromobenzyl Ethers: Compounds such as 4-bromobenzyl ether and 3-bromobenzyl ether have similar bromobenzyl groups but differ in the position of the bromine atom.
Uniqueness
2(Octyloxy)methylbromobenzene is unique due to the presence of a long octyl chain, which imparts distinct hydrophobic properties and influences its reactivity and applications compared to shorter-chain analogs .
Eigenschaften
Molekularformel |
C15H23BrO |
|---|---|
Molekulargewicht |
299.25 g/mol |
IUPAC-Name |
1-bromo-2-(octoxymethyl)benzene |
InChI |
InChI=1S/C15H23BrO/c1-2-3-4-5-6-9-12-17-13-14-10-7-8-11-15(14)16/h7-8,10-11H,2-6,9,12-13H2,1H3 |
InChI-Schlüssel |
KSTRDHGYCCKKRC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOCC1=CC=CC=C1Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

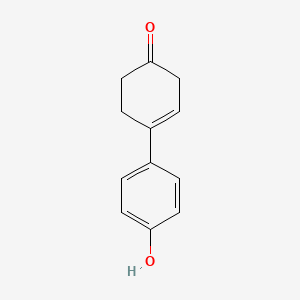
![1h-Indole-2-carboxamide,5-chloro-n-[2-(1h-imidazol-1-yl)ethyl]-](/img/structure/B8478089.png)
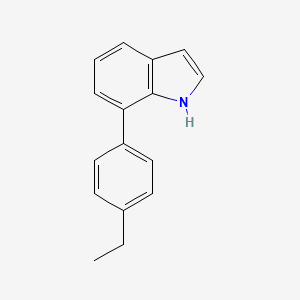

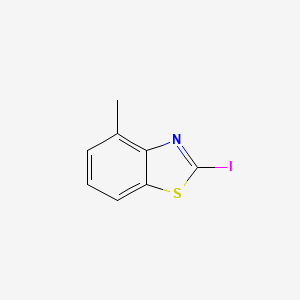

![2-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-6-methylpyrimidin-4-ol](/img/structure/B8478115.png)
![1,1-dimethyl-1H-benzo[e]indole-2-carboxylic acid](/img/structure/B8478118.png)

![2-Chloroethyl [4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]carbamate](/img/structure/B8478137.png)


